molecular formula C40H53NO13 B1204934 Rhodilunancin A CAS No. 96705-22-5

Rhodilunancin A

Cat. No.: B1204934
CAS No.: 96705-22-5
M. Wt: 755.8 g/mol
InChI Key: HBOXKYFBCPFWOK-RIYWTIGOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodilunancin A (CAS: 96705-22-5) is an anthracycline antibiotic isolated from Streptomyces violaceus IMV Ac-5027 . Structurally, it features an anthracyclinone skeleton with three α-configuration glycosidic bonds and three sugar moieties, as confirmed by NMR and ESI-MS (m/z 755) . Its biological significance lies in its potent antiherpetic activity against human herpes simplex virus type 1 (HSV-1), with an EC50 of 0.028 µg/ml and low cytotoxicity (≤13% cell viability inhibition at 0.25 µg/ml) .

Properties

CAS No.

96705-22-5

Molecular Formula

C40H53NO13

Molecular Weight

755.8 g/mol

IUPAC Name

(9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C40H53NO13/c1-7-40(48)16-15-22-31(37(47)33-32(35(22)45)36(46)30-21(34(33)44)9-8-10-25(30)43)39(40)54-29-17-23(41(5)6)38(20(4)51-29)53-28-14-12-26(19(3)50-28)52-27-13-11-24(42)18(2)49-27/h8-10,18-20,23-24,26-29,38-39,42-43,45,47-48H,7,11-17H2,1-6H3/t18-,19-,20-,23-,24-,26-,27-,28-,29-,38+,39+,40+/m0/s1

InChI Key

HBOXKYFBCPFWOK-RIYWTIGOSA-N

SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O

Isomeric SMILES

CC[C@]1(CCC2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4CC[C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O

Canonical SMILES

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O

Other CAS No.

96705-22-5

Synonyms

cosmomycin A
rhodilunancin A

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

  • Mechanistic Insights : The role of α-glycosidic bonds in enhancing antiviral specificity warrants further exploration.
  • Comparative Toxicity : this compound’s low cytotoxicity contrasts with typical anthracyclines but requires validation in in vivo models .
  • Synthetic Accessibility: No synthetic routes are reported; comparative studies with synthetic analogues could optimize activity .

Q & A

Basic Research Questions

Q. What are the key methodologies for determining the structural identity and purity of Rhodilunacin A in preclinical studies?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques (e.g., NMR for carbon-hydrogen framework analysis, high-resolution mass spectrometry for molecular formula confirmation) and chromatographic methods (HPLC or UPLC for purity assessment ≥95%). For novel compounds, X-ray crystallography is critical to confirm stereochemistry. Purity validation should include orthogonal methods such as diode-array detection (DAD) and charged aerosol detection (CAD) to detect impurities undetected by UV .

Q. What are the primary considerations when designing in vitro experiments to assess Rhodilunancin A’s bioactivity?

  • Methodological Answer :

Cell Line Selection : Use clinically relevant cell lines with verified genetic backgrounds (e.g., ATCC-authenticated lines).

Dose-Response Curves : Test a minimum of six concentrations spanning three orders of magnitude to calculate IC₅₀/EC₅₀ values.

Controls : Include positive (e.g., known inhibitors) and vehicle controls to account for solvent effects.

Replicates : Perform triplicate independent experiments with intra-assay replicates to ensure statistical power (α = 0.05, β = 0.2) .

Q. How can researchers validate the antimicrobial activity of this compound against multidrug-resistant pathogens?

  • Methodological Answer : Follow CLSI guidelines for broth microdilution assays, including:

  • Standardized inoculum preparation (5 × 10⁵ CFU/mL).
  • Quality control strains (e.g., Staphylococcus aureus ATCC 29213).
  • Checkerboard assays to evaluate synergy with existing antibiotics (FIC index ≤0.5 indicates synergy). Time-kill curves (0–24 hrs) further confirm bactericidal vs. bacteriostatic effects .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

Orthogonal Assays : Cross-validate results using disparate methods (e.g., fluorescence-based vs. luminescence assays) to rule out assay-specific artifacts.

Strain-Specific Variability : Test across geographically diverse clinical isolates to account for genetic heterogeneity.

Meta-Analysis : Apply random-effects models to aggregate data from independent studies, adjusting for publication bias via funnel plots .

Q. How can researchers elucidate the mechanism of action (MoA) of this compound when traditional target identification methods fail?

  • Methodological Answer :

Chemical Proteomics : Use photoaffinity labeling with a this compound-biotin conjugate to pull down interacting proteins, followed by LC-MS/MS identification.

Transcriptomic Profiling : Compare gene expression signatures (RNA-seq) of treated vs. untreated cells to identify perturbed pathways.

CRISPR-Cas9 Screens : Perform genome-wide knockout screens to identify host factors essential for compound activity .

Q. What are the best practices for optimizing the synthetic yield of this compound while maintaining stereochemical fidelity?

  • Methodological Answer :

Catalyst Screening : Test chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis.

Reaction Monitoring : Use inline FTIR or PAT (Process Analytical Technology) to track intermediate formation.

Green Chemistry : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve sustainability .

Q. How should researchers address reproducibility challenges in in vivo efficacy studies of this compound?

  • Methodological Answer :

Preclinical Reporting : Adhere to ARRIVE 2.0 guidelines, including blinding, randomization, and sample size justification (power analysis).

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy.

Heterogeneity Mitigation : Use genetically uniform animal models (e.g., C57BL/6 mice) and standardize environmental factors (diet, light cycles) .

Methodological Frameworks for Research Design

Q. What frameworks ensure alignment between research questions and experimental design for this compound studies?

  • Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Pilot studies to confirm resource availability (e.g., compound quantity ≥50 mg for in vivo work).
  • Novelty : Conduct a systematic literature review to identify underexplored targets (e.g., biofilm disruption mechanisms).
  • Ethical Compliance : Obtain IACUC approval for animal studies and adhere to Nagoya Protocol for genetic resources .

Q. How can researchers operationalize conflicting hypotheses about this compound’s cytotoxicity in healthy mammalian cells?

  • Answer :

Differential Toxicity Assays : Compare IC₅₀ values in primary human cells (e.g., hepatocytes) vs. cancer lines (HepG2).

Mechanistic Studies : Assess mitochondrial membrane potential (JC-1 staining) and ROS production (DCFDA assay) to distinguish apoptotic pathways.

Omics Integration : Combine proteomics and metabolomics to identify off-target effects .

Tables for Data Interpretation

Parameter Recommended Threshold Evidence Reference
Purity (HPLC)≥95% (DAD/CAD confirmed)
In Vivo Dose Range1–50 mg/kg (mouse models)
Minimum Bioactivity IC₅₀≤10 µM (in vitro)
PK/PD Sampling Timepoints0, 1, 4, 8, 24 hrs post-dose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Rhodilunancin A
Reactant of Route 2
Rhodilunancin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.